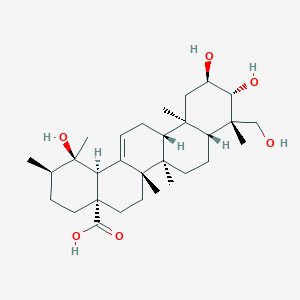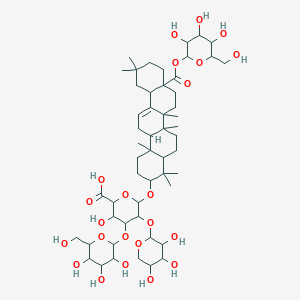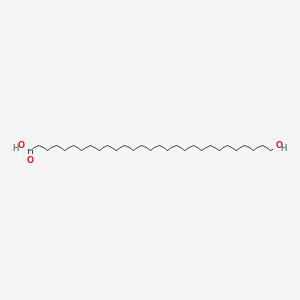
Ophiopogonone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ophiopogonone B is a homoflavonoid.
Wissenschaftliche Forschungsanwendungen
Autophagy Induction in Non-Small Cell Lung Cancer
Ophiopogonone B (OP-B), a component of Radix Ophiopogon Japonicus, has shown potential in inducing autophagy in non-small cell lung cancer (NSCLC) cells. This action is linked to the inhibition of the PI3K/Akt signaling pathway, which is a critical pathway in cancer progression (Chen et al., 2012).
Suppression of Gastric Cancer
OP-B has demonstrated the ability to suppress gastric cancer cell viability in a time- and dose-dependent manner, primarily through the induction of ferroptosis. This effect is mediated by blocking the GPX4/xCT system, a vital component in cell survival (Zhang et al., 2022).
Antitumor Activity in Colon Cancer
Research indicates that OP-B suppresses the proliferation of colon cancer cell lines and induces apoptosis and autophagy. This effect is achieved by activating the JNK/c-Jun signaling pathway, which plays a critical role in cell survival and death (Gao et al., 2018).
Inhibition of Epithelial-Mesenchymal Transition in Lung Cancer
OP-B inhibits the epithelial-mesenchymal transition (EMT) in lung adenocarcinoma cells, which is a key process in cancer metastasis. This inhibition is achieved by modulating the Linc00668/miR-432-5p/EMT axis, suggesting a potential for OP-B in reducing lung cancer metastasis (Hu et al., 2019).
Potential as a Gastric Cancer Inhibitor
Studies on SGC-7901 gastric cancer cells show that high concentrations of OP-B exert antiproliferative effects and induce apoptosis. This effect is associated with changes in mitochondrial membrane potential and reactive oxygen species generation, indicating OP-B's potential as a gastric cancer inhibitor (Zhang et al., 2016).
Inhibition of Hepatocellular Carcinoma Progression
OP-B has been found to inhibit the malignant progression of hepatocellular carcinoma (HCC) by regulating PTP1B, thereby impacting the PI3K/AKT and AMPK signaling pathways. This regulation suggests a potential therapeutic application of OP-B in HCC treatment (Yuan et al., 2022).
Inducing Apoptosis in Lung Cancer
OP-B has been verified to induce apoptosis, mitotic catastrophe, and autophagy in adenocarcinoma A549 cells, displaying multitarget characteristics. This indicates its potential as an alternative anticancer medicine (Chen et al., 2016).
Eigenschaften
Molekularformel |
C18H16O5 |
|---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-10-14(19)8-15-16(17(10)20)18(21)12(9-23-15)7-11-3-5-13(22-2)6-4-11/h3-6,8-9,19-20H,7H2,1-2H3 |
InChI-Schlüssel |
DVZDRBCAEIJEEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1O)OC=C(C2=O)CC3=CC=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1252512.png)
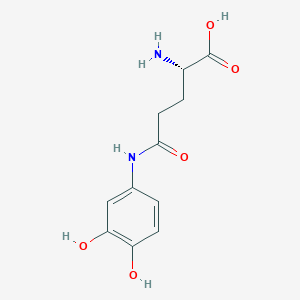
![(3E)-3-[2-[(1R,3S,4aR,8aR)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1252517.png)

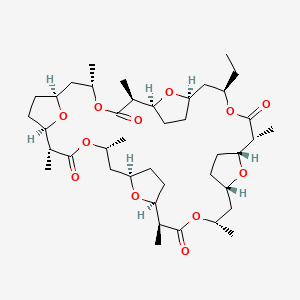

![(1S,3R,8R,11R,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1252522.png)
